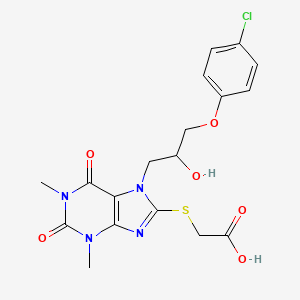
2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Unfortunately, the search results do not provide specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .科学的研究の応用
Chemical Structure and Synthesis
- The compound is related to derivatives of xanthine and purine, which are synthesized for various applications. For instance, 7-(5-Carboxypentyl)-1,3-dimethylxanthine has been synthesized and studied for its crystal structure, indicating potential in materials science and molecular design (Carvalho, Emmerling, & Schneider, 2007).
- Another related compound, 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid, was created through the addition reaction of theophylline to 1-chloro-2,3-epoxypropane, demonstrating the synthetic versatility of purine derivatives (Hattori, Takai, & Kinoshita, 1977).
Chemical Properties and Interactions
- Research has focused on the construction of complex heterocyclic systems involving similar compounds. For example, studies on the alkylation of 3-cyanopyridine-2(1H)-thiones have led to the formation of intricate pyrido-diazepino-purine derivatives, showing the chemical reactivity of such structures (Dotsenko, Sventukh, & Krivokolysko, 2012).
Potential Applications in Pharmacology and Biology
- Related compounds have been explored for their pharmacological profile, such as a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, which shows the potential of such compounds in developing new medications (Laufer, Tries, Augustin, & Dannhardt, 1994).
- The synthesis and evaluation of certain xanthineacetic acid derivatives have shown less toxicity and strong bronchodilating effects in vitro, suggesting possible therapeutic applications (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995).
Molecular Modeling and Drug Design
- Studies on chromene derivatives synthesized from dimedone and barbituric acid have provided insights into their potential as leads for anticancer drugs, highlighting the significance of purine derivatives in drug discovery (Santana et al., 2020).
- In human keratinocytes, new purine derivatives with acetic acid moiety, such as those related to the compound , have been found safe, indicating their potential in dermatological applications (Wójcik-Pszczoła et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications and the current state of knowledge about its properties and behavior. One potential area of research could be the synthesis and characterization of similar compounds, as suggested by some of the papers retrieved .
特性
IUPAC Name |
2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O6S/c1-21-15-14(16(27)22(2)18(21)28)23(17(20-15)30-9-13(25)26)7-11(24)8-29-12-5-3-10(19)4-6-12/h3-6,11,24H,7-9H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSFNNEPHNQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

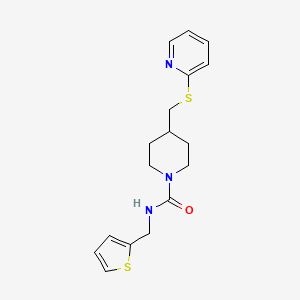
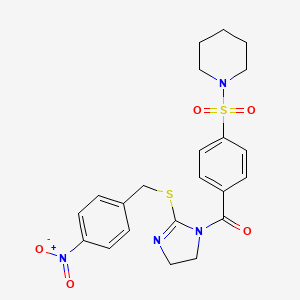
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
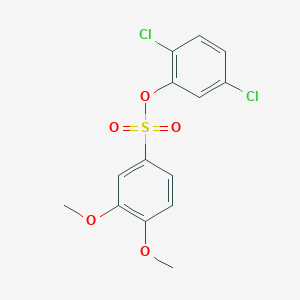
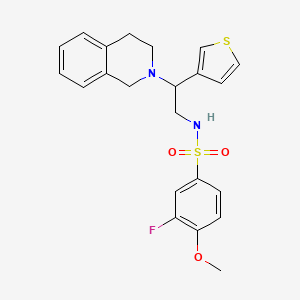
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
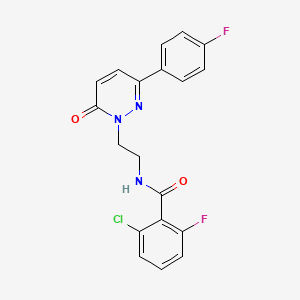
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)